![molecular formula C14H16N6O B2838634 2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol CAS No. 1257548-31-4](/img/structure/B2838634.png)
2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol
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Description
The compound “2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol” belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have been found to exhibit significant biological activities, including anticancer activity . They have been shown to inhibit EGFR and ErbB2 kinases at sub-micromolar levels .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines includes a pyrazole and a pyrimidine fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .Scientific Research Applications
- These novel CDK2 inhibitors demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). Some compounds exhibited IC50 values in the low nanomolar range, surpassing the activity of the reference drug sorafenib .
- In vitro anticancer screening studies have evaluated the synthesized compounds for their potential to inhibit cancer cell growth. The results highlighted their superior cytotoxic activities against specific cancer cell lines, emphasizing their relevance in cancer research .
- Compound 14, derived from this molecule, displayed dual activity against cancer cell lines and CDK2. It significantly altered cell cycle progression and induced apoptosis in HCT cells, making it a promising candidate for further investigation .
- Researchers have explored synthetic routes to obtain pyrazolo[3,4-d]pyrimidin-4-ol derivatives. The condensation of this compound with trifluoroacetic acid led to the formation of regio-isomeric pyrazolo[3,4-b]pyridines, providing insights into the structural diversity achievable through chemical transformations .
- Recent methods have investigated the synthesis of fused pyrazolo[3,4-d]-thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines. These approaches involve annulation of the pyrazole ring to the thiazole or thiazine ring, expanding the chemical space for potential applications .
- Computational studies, including molecular docking and modeling investigations, can provide insights into the binding interactions between this compound and its target proteins (e.g., CDK2). Such studies aid in rational drug design and optimization .
Cancer Treatment and CDK2 Inhibition
Anticancer Screening
Cell Cycle Alteration and Apoptosis Induction
Synthetic Methodology and Regio-Isomerism
Thiazole and Thiazine Annulation
Drug Design and Molecular Modeling
properties
IUPAC Name |
2-methyl-2-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-14(2,9-21)16-12-11-8-15-20(13(11)18-19-17-12)10-6-4-3-5-7-10/h3-8,21H,9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKHDEAHKAYLAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol |
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